molecular formula C19H16N4O2S B11638327 (7Z)-3-(3-acetylphenyl)-7-(pyridin-3-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3-acetylphenyl)-7-(pyridin-3-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11638327
M. Wt: 364.4 g/mol
InChI Key: CSTSTJYRWHLJKY-IUXPMGMMSA-N
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Description

The compound (7Z)-3-(3-acetylphenyl)-7-[(pyridin-3-yl)methylidene]-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one is a complex heterocyclic molecule It features a thiazolo[3,2-a][1,3,5]triazin-6-one core, which is fused with a pyridine ring and substituted with a 3-acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(3-acetylphenyl)-7-[(pyridin-3-yl)methylidene]-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[3,2-a][1,3,5]triazin-6-one core, followed by the introduction of the pyridine and acetylphenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The scalability of the synthesis is crucial for producing large quantities of the compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

The compound (7Z)-3-(3-acetylphenyl)-7-[(pyridin-3-yl)methylidene]-2H,3H,4H,6H,7H-[1,3,5]thiazolo[3,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (7Z)-3-(3-acetylphenyl)-7-[(pyridin-3-yl)methylidene]-2H,3H,4H,6H,7H-[1,3,5]thiazolo[3,2-a][1,3,5]triazin-6-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (7Z)-3-(3-acetylphenyl)-7-[(pyridin-3-yl)methylidene]-2H,3H,4H,6H,7H-[1,3,5]thiazolo[3,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (7Z)-3-(3-acetylphenyl)-7-[(pyridin-3-yl)methylidene]-2H,3H,4H,6H,7H-[1,3,5]thiazolo[3,2-a][1,3,5]triazin-6-one lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for a wide range of chemical reactions and applications, setting it apart from simpler compounds like dichloroaniline and heparinoid.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

(7Z)-3-(3-acetylphenyl)-7-(pyridin-3-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H16N4O2S/c1-13(24)15-5-2-6-16(9-15)22-11-21-19-23(12-22)18(25)17(26-19)8-14-4-3-7-20-10-14/h2-10H,11-12H2,1H3/b17-8-

InChI Key

CSTSTJYRWHLJKY-IUXPMGMMSA-N

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CN=CC=C4)/S3

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CN=C3N(C2)C(=O)C(=CC4=CN=CC=C4)S3

Origin of Product

United States

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